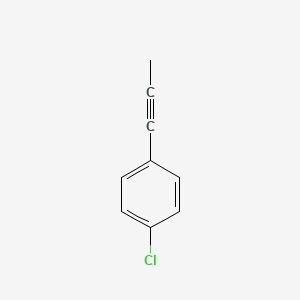
Benzene, 1-chloro-4-(1-propynyl)-
説明
“Benzene, 1-chloro-4-(1-propynyl)-” is a chemical compound with the molecular formula C9H7Cl. It belongs to the family of aromatic hydrocarbons . The structure of this compound includes a benzene ring, which is an organic aromatic compound, and a propynyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of “Benzene, 1-chloro-4-(1-propynyl)-” could potentially involve a palladium-catalyzed Kumada cross-coupling reaction . This type of reaction is commonly used in organic chemistry to synthesize various types of organic compounds .Molecular Structure Analysis
The molecular structure of “Benzene, 1-chloro-4-(1-propynyl)-” consists of a benzene ring with a chlorine atom and a propynyl group attached to it . The propynyl group is a functional group consisting of a propyne (a three-carbon alkyne) attached to the rest of the molecule .Chemical Reactions Analysis
“Benzene, 1-chloro-4-(1-propynyl)-”, like other benzene derivatives, can undergo various types of chemical reactions. These include electrophilic aromatic substitution reactions, where a substituent on the benzene ring is replaced by an electrophile . It can also undergo nucleophilic aromatic substitution reactions, where a substituent on the benzene ring is replaced by a nucleophile .Physical and Chemical Properties Analysis
As an aromatic hydrocarbon, “Benzene, 1-chloro-4-(1-propynyl)-” would be expected to have properties similar to those of other aromatic hydrocarbons. These might include being a colorless liquid with a characteristic aroma . It would be expected to be nonpolar and immiscible with water, but readily miscible with organic solvents .科学的研究の応用
Reaction Mechanisms in Molecular Beams
Thomas et al. (2019) explored the formation of C9H8 isomers through the reaction of 1-propynyl radical with benzene. This study utilized crossed molecular beams reactions and revealed the formation of 1-phenyl-1-propyne via a barrierless addition process. This reaction is significant in understanding the chemistry of methyl-substituted hydrocarbons in astrophysical environments, especially in the cold interstellar medium (Thomas et al., 2019).
Catalysis in Alkyne Cyclotrimerization
Masuyama et al. (2013) demonstrated the cyclotrimerization of terminal alkynes catalyzed by a phosphine-free chloro(1,5-cyclooctadiene)iridium(I) dimer. This reaction is significant for synthesizing benzene derivatives, including those with the 1-chloro-4-(1-propynyl) structure, under specific conditions (Masuyama et al., 2013).
High Yield Dimerization of Propynylated Aromatics
Pschirer and Bunz (1999) reported high yield dimerization of propynylated benzenes, including those with a 1-chloro-4-(1-propynyl) structure. This research provides insights into the scope and limitations of this reaction, influencing the synthesis of various benzene derivatives (Pschirer & Bunz, 1999).
Synthesis of Novel Fluorine-containing Polyetherimide
Yu Xin-hai (2010) synthesized compounds including 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, which bear a resemblance to the 1-chloro-4-(1-propynyl) benzene structure. This research contributes to the development of advanced materials like fluorine-containing polyetherimides (Yu Xin-hai, 2010).
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, which includes variations of the 1-chloro-4-(1-propynyl) benzene structure. This study not only optimized the synthesis process but also evaluated the biological activities of the synthesized compounds (Batool et al., 2014).
作用機序
The mechanism of action for the reactions of “Benzene, 1-chloro-4-(1-propynyl)-” would depend on the specific reaction conditions and reagents used. For example, in a nucleophilic aromatic substitution reaction, a nucleophile would attack the benzene ring, leading to the replacement of a substituent .
特性
IUPAC Name |
1-chloro-4-prop-1-ynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGJQIMOOUFULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300828 | |
| Record name | 1-Chloro-4-(1-propyn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2809-65-6 | |
| Record name | 1-Chloro-4-(1-propyn-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(1-propyn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





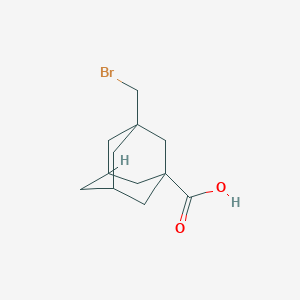
![Spiro[4.5]decan-1-amine](/img/structure/B3256921.png)


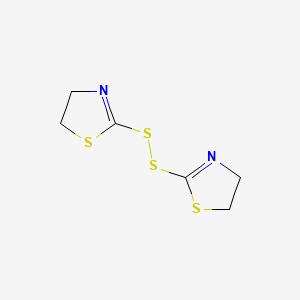
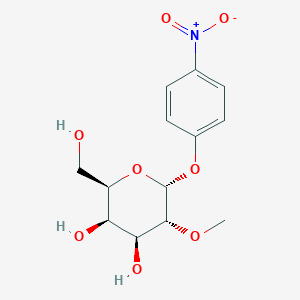

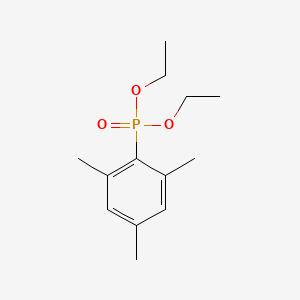
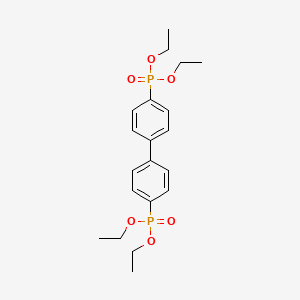

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3256983.png)
